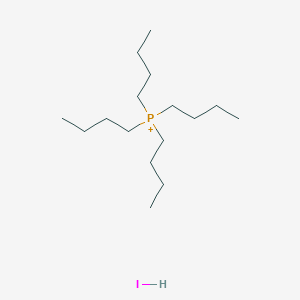
Tetrabutylphosphanium;hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrabutylphosphanium;hydroiodide is a compound that belongs to the class of phosphonium salts. These salts are known for their unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its potential use as a phase transfer catalyst and its ability to form ionic liquids.
Méthodes De Préparation
The synthesis of tetrabutylphosphanium;hydroiodide typically involves the reaction of tetrabutylphosphonium hydroxide with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Tetrabutylphosphonium hydroxide+Hydroiodic acid→this compound+Water
In industrial settings, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Analyse Des Réactions Chimiques
Tetrabutylphosphanium;hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabutylphosphonium oxide.
Reduction: It can be reduced under specific conditions to yield tetrabutylphosphonium.
Substitution: this compound can participate in substitution reactions where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like chloride or bromide ions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tetrabutylphosphanium;hydroiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in biological systems, particularly in the stabilization of biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: this compound is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.
Mécanisme D'action
The mechanism of action of tetrabutylphosphanium;hydroiodide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions, which help in stabilizing transition states and intermediates during the reaction process.
Comparaison Avec Des Composés Similaires
Tetrabutylphosphanium;hydroiodide can be compared with other similar compounds such as tetrabutylphosphonium chloride and tetrabutylphosphonium bromide While all these compounds share the tetrabutylphosphonium cation, the anions differ, leading to variations in their properties and applications For example, tetrabutylphosphonium chloride is commonly used in the synthesis of ionic liquids, whereas tetrabutylphosphonium bromide is used in nucleophilic substitution reactions
References
- Polymers | Free Full-Text | Thermodynamic and Transport Properties of Tetrabutylphosphonium Hydroxide and Tetrabutylphosphonium Chloride–Water Mixtures via Molecular Dynamics Simulation
- New biobased tetrabutylphosphonium ionic liquids: synthesis, characterization and use as a solvent or co-solvent for mild and greener Pd-catalyzed hydrogenation processes
- TETRABUTYLPHOSPHONIUM HYDROXIDE | 14518-69-5 - ChemicalBook
Propriétés
Formule moléculaire |
C16H37IP+ |
|---|---|
Poids moléculaire |
387.34 g/mol |
Nom IUPAC |
tetrabutylphosphanium;hydroiodide |
InChI |
InChI=1S/C16H36P.HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1; |
Clé InChI |
CCIYPTIBRAUPLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CCCC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


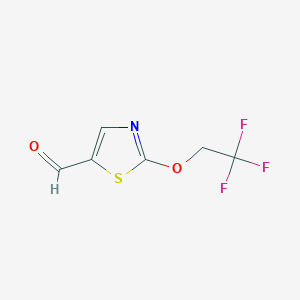
![1-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12825003.png)
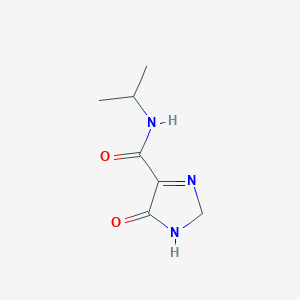

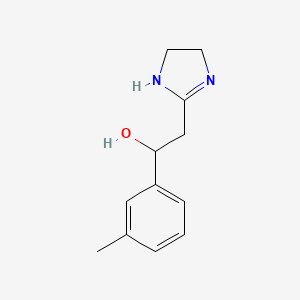
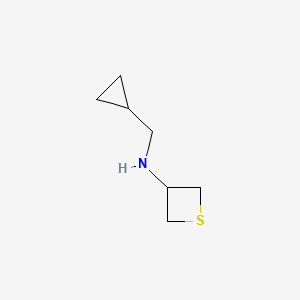

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
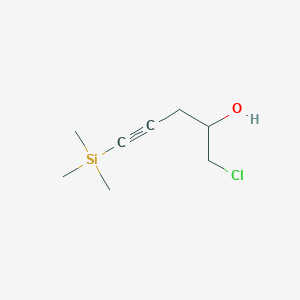
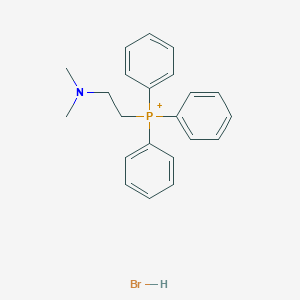
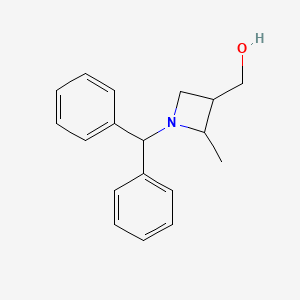
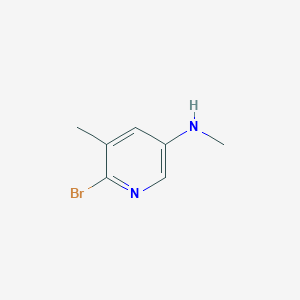
![tert-Butyl (9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B12825088.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
